Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate
Overview
Description
Mechanism of Action
The exact mechanism of action would depend on the specific biological target of the compound. For instance, some 1,2,4-triazole derivatives have been found to inhibit the enzyme cholinesterase, which plays a key role in nerve signal transmission .
In terms of pharmacokinetics, the compound’s properties such as its solubility, lipophilicity, and molecular weight could influence its absorption, distribution, metabolism, and excretion (ADME). For example, Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate has a molecular weight of 156.14 , and it’s considered to have high GI absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate typically involves the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride under base-mediated conditions . Another method involves the condensation of acyl hydrazides with ethyl 2-alkoxy-2-iminoacetates . These reactions are usually carried out under reflux conditions with appropriate solvents such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Condensation Reactions: It can form amides and other derivatives through condensation reactions with carboxylic acids and their derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amides, and other heterocyclic compounds .
Scientific Research Applications
Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate has a wide range of scientific research applications:
Comparison with Similar Compounds
Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 1H-1,2,4-triazole-3-carboxylate: Similar in structure but with a methyl group instead of an ethyl group.
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Contains a thiol group and a phenyl group, showing different biological activities.
1,2,3-triazoles: These compounds have a different arrangement of nitrogen atoms in the ring and exhibit distinct chemical and biological properties.
This compound is unique due to its specific functional groups and the resulting chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVNUTAJXZZPCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069980 | |
Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63666-11-5 | |
Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63666-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063666115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 63666-11-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 63666-11-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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